Methyl 4-pentenoate
Overview
Description
Methyl 4-pentenoate is a compound that is closely related to various polymers and copolymers of 4-methyl-1-pentene. The studies on these materials provide insights into the molecular structure, synthesis, and physical properties of polymers derived from similar olefins. Although the provided papers do not directly discuss methyl 4-pentenoate, they offer valuable information on the behavior of structurally related compounds, which can be extrapolated to understand the characteristics of methyl 4-pentenoate.
Synthesis Analysis
The synthesis of polymers from 4-methyl-1-pentene involves various catalyst systems and conditions. For instance, a Ziegler catalyst system was used to prepare copolymers with 1,5-hexadiene, resulting in significant changes in structure and properties due to the introduction of a rigid cyclic unit . Additionally, cationic polymerization of 4-methyl-1-pentene using an aluminium chloride catalyst in alkyl chloride solvent at low temperatures has been studied, revealing the presence of various repeat units in the resulting polymer . Monomer-isomerization polymerization mechanisms have also been observed, where 4-methyl-2-pentene isomerizes to 4-methyl-1-pentene before polymerization .
Molecular Structure Analysis
The molecular structure of polymers derived from 4-methyl-1-pentene has been extensively studied using techniques such as 13C nuclear magnetic resonance (NMR) and X-ray diffraction. Syndiotactic poly(4-methyl-1-pentene) has been found to have helical chain conformations packed in a tetragonal unit cell . Isotactic poly(4-methyl-1-pentene) exhibits a monoclinic unit cell with chains in a 41 helical conformation, demonstrating symmetry breaking in polymer crystals . The presence of various types of branches and microstructural units in the polymers has been identified through NMR analyses .
Chemical Reactions Analysis
The chemical behavior of 4-methyl-1-pentene derivatives during reactions such as pyrolysis and polymerization has been investigated. The kinetics of the decomposition of 4-methyl-1-pentyl radicals formed from 4-methyl-1-pentene have been studied, showing that these radicals undergo decomposition and isomerization reactions to form various alkenes . The polymerization behavior of 4-methyl-1-pentene catalyzed by α-diimine nickel catalysts has been explored, revealing living/controlled polymerization and the formation of amorphous elastomers .
Physical and Chemical Properties Analysis
The physical properties of polymers derived from 4-methyl-1-pentene are influenced by their molecular structure. For example, the introduction of cyclic units into the copolymer sequences results in the formation of ordered molecular aggregates in the amorphous states . The crystal structures of these polymers have been determined, providing information on their density and symmetry . The glass transition temperature and the presence of statistical disorder in the lattice position of chains have also been reported .
Scientific Research Applications
Dielectric Material in Energy Storage
Methyl 4-pentenoate derivatives, such as poly-4-methyl-1-pentene, are significant in energy storage applications. Poly-4-methyl-1-pentene is a transparent, high melting point polymer with dielectric properties comparable to biaxially oriented polypropylene (BOPP), widely used in capacitors. Its suitability as a matrix material in polymer composites for electrical capacitors has been recognized due to its high energy density, breakdown strength, low dielectric loss, and high-temperature performance. This has led to substantial research and patents in this field (Ghule, Laad, & Tiwari, 2021).
Medical Applications: Fibrous Membrane Development
Isotactic poly(4-methyl-1-pentene) (P4M1P), closely related to Methyl 4-pentenoate, finds application in medical products. Research has shown that producing micro- or nanofibers from P4M1P through electrostatic polymer processing significantly extends its usefulness across a broad range of medical applications. Factors such as solvent choice for electrospinning have a marked impact on the fibers' spinnability and morphological appearance, opening avenues for further exploration in medical product development (Lee, Givens, Chase, & Rabolt, 2006).
Synthetic Organic Chemistry
Methyl 4-pentenoate derivatives also have applications in synthetic organic chemistry. For instance, in the presence of a ruthenium catalyst, methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate undergoes double-bond migration to form methyl 5-(tert-butyldiphenylsilyl)oxy-4-pentenoate. This demonstrates the catalyst's ability to manipulate double bonds within a molecule, yielding products with different chemical structures. Such reactions are crucial for producing compounds used in various synthetic organic chemistry applications (Wakamatsu, Nishida, Adachi, & Mori, 2000).
Industrial and Electronic Equipment Applications
The use of poly-4-methyl-1-pentene (TPX), a derivative of Methyl 4-pentenoate, extends to industries like medical apparatus, electronic and electrical equipment, packaging, microporous materials, and blended materials. The polymer's unique properties have led to a variety of processing methods and applications, such as injection molding, extrusion, and blow molding, to produce components for these sectors (Z. Jun, 2006).
Safety And Hazards
properties
IUPAC Name |
methyl pent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSFZHSNSGTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231373 | |
Record name | Methyl 4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green fruity aroma | |
Record name | Methyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
125.00 to 127.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 4-pentenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in propylene glycol, Soluble (in ethanol) | |
Record name | Methyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.882-0.890 | |
Record name | Methyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 4-pentenoate | |
CAS RN |
818-57-5 | |
Record name | Methyl 4-pentenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=818-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-pentenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-pentenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-PENTENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G48IPZ8O71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 4-pentenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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